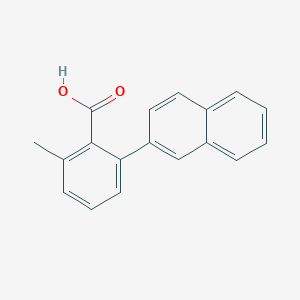

2-Methyl-6-(naphthalen-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-methyl-6-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12-5-4-8-16(17(12)18(19)20)15-10-9-13-6-2-3-7-14(13)11-15/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUJOGVKQCMSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70690412 | |

| Record name | 2-Methyl-6-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54811-41-5 | |

| Record name | 2-Methyl-6-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(naphthalen-2-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where naphthalene is acylated with 2-methylbenzoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(naphthalen-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits typical reactions associated with carboxylic acids and aromatic compounds, such as:

- Esterification : Reacts with alcohols to form esters.

- Decarboxylation : Can lose carbon dioxide under certain conditions.

- Electrophilic Aromatic Substitution : The aromatic ring can undergo substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight its versatility in synthetic organic chemistry, paving the way for further exploration of its applications in medicinal chemistry and materials science.

Preliminary studies indicate that 2-Methyl-6-(naphthalen-2-yl)benzoic acid may interact with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it has shown potential as a ligand for protein CK2, an important target in cancer research.

Case Studies

-

CK2 Inhibition : Research indicates that derivatives of benzoic acid compounds can inhibit CK2α activity. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on CK2α, with IC50 values ranging from submicromolar concentrations to higher values depending on structural modifications .

These findings suggest that structural modifications can enhance biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Compound IC50 (μM) % Inhibition at 10 μM 19 0.6 96 27 5 87 32 - 41 33 - 54 - Anti-Cancer Activity : The compound's potential to induce apoptosis in cancer cell lines has been explored. For example, derivatives have been shown to significantly reduce cell viability in renal cell carcinoma models .

Mechanism of Action

The mechanism by which 2-Methyl-6-(naphthalen-2-yl)benzoic acid exerts its effects involves interactions with specific molecular targets. The aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Key Observations:

Aromatic vs. Aliphatic Substituents :

- The naphthalen-2-yl group in the target compound provides enhanced π-π stacking and steric bulk compared to 4-methylphenyl () or phenylselenyl () groups. This may reduce solubility in aqueous media but improve binding to aromatic receptors in drug design.

- The phenylselenyl analogue () introduces selenium, which is redox-active and often utilized in antioxidant or anticancer agents .

Selenium-containing analogues require specialized reagents (e.g., phenylselenyl halides), which may limit scalability compared to aryl halide-based methods.

Physicochemical Properties :

- The hydroxyl group in 2-hydroxy-6-methylbenzoic acid () increases polarity and UV absorption (λmax 308 nm), making it suitable for analytical or photochemical applications .

- Methoxy-substituted derivatives () exhibit higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

2-Methyl-6-(naphthalen-2-yl)benzoic acid is an aromatic compound with a molecular formula of C18H14O2 and a molecular weight of 262.30 g/mol. Its structure features a benzoic acid moiety substituted with a methyl group and a naphthalene ring, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The presence of the naphthalene substituent at the 6-position of the benzoic acid enhances its lipophilicity, which may influence its biological interactions and pharmacokinetic properties.

1. Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties through its interaction with specific enzymes and receptors involved in cancer metabolism. For instance, compounds structurally similar to this compound have shown promising results in inhibiting protein kinases, such as CK2α, which is implicated in various cancers.

Table 1: Inhibition of CK2α by Related Compounds

| Compound Name | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| 19 | 0.6 | 67 |

| 27 | 0.6 | 96 |

| 32 | - | 41 |

| 33 | - | 54 |

These findings suggest that derivatives of naphthalene-containing benzoic acids could be developed into effective anticancer agents by targeting CK2α and similar pathways .

2. Anti-inflammatory Effects

The anti-inflammatory potential of compounds like this compound is another area of interest. Nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, have shown that structural modifications can enhance their efficacy against inflammation and cancer metastasis. Similar mechanisms might be explored for this compound, given its structural analogies .

The mechanism by which this compound exerts its biological effects likely involves interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases or proteases that are crucial in cancer cell proliferation.

- Apoptosis Induction : Evidence suggests that some derivatives can induce apoptosis in cancer cell lines, contributing to their anticancer activity .

Case Study: CK2 Inhibition

In a study examining the inhibition of CK2α by related compounds, it was found that certain naphthalene derivatives exhibited significant potency. For example, one derivative showed an IC50 value of 0.6 μM against CK2α, indicating strong inhibitory activity . This suggests that structural features of naphthalene derivatives could be critical in enhancing their biological efficacy.

Research Findings on Cellular Effects

Research has demonstrated that the introduction of specific functional groups can significantly alter the biological activity of benzoic acid derivatives. For instance, modifications aimed at increasing hydrophilicity or altering electron density have been shown to improve binding affinity and cellular uptake .

Q & A

Q. How can polypharmacology risks be assessed for this compound?

- Methodological Answer :

- Off-Target Screening : Use high-throughput kinase/GPCR panels to identify unintended interactions. Validate with SPR to measure binding affinities .

- Transcriptomics : Expose human cell lines (e.g., HEK293) to the compound and analyze differential gene expression via RNA-seq .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.